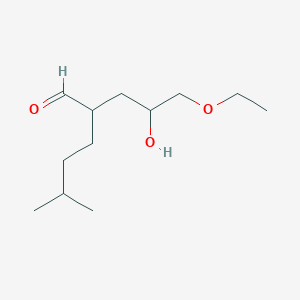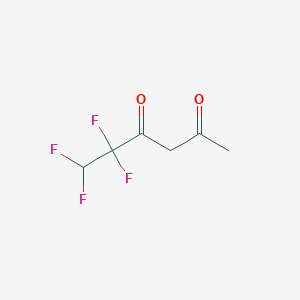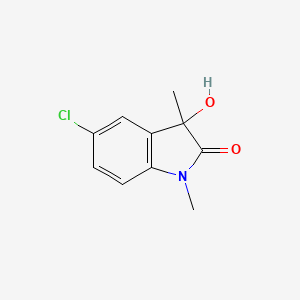
2H-Indol-2-one, 5-chloro-1,3-dihydro-3-hydroxy-1,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Indol-2-one, 5-chloro-1,3-dihydro-3-hydroxy-1,3-dimethyl- is a derivative of the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2H-Indol-2-one, 5-chloro-1,3-dihydro-3-hydroxy-1,3-dimethyl-, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone derivatives under acidic conditions to form the indole ring . Another common method involves the use of methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
2H-Indol-2-one, 5-chloro-1,3-dihydro-3-hydroxy-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
科学的研究の応用
2H-Indol-2-one, 5-chloro-1,3-dihydro-3-hydroxy-1,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the production of dyes and pigments.
作用機序
The mechanism of action of 2H-Indol-2-one, 5-chloro-1,3-dihydro-3-hydroxy-1,3-dimethyl- involves its interaction with various molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This compound is known to modulate enzyme activity and receptor binding, leading to its diverse biological effects .
類似化合物との比較
Similar Compounds
2H-Indol-2-one, 1,3-dihydro-: Another indole derivative with similar chemical properties.
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-3-hydroxy-: Shares structural similarities but differs in its pharmacological profile.
Uniqueness
2H-Indol-2-one, 5-chloro-1,3-dihydro-3-hydroxy-1,3-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and hydroxy groups contribute to its reactivity and potential therapeutic applications .
特性
CAS番号 |
61110-60-9 |
|---|---|
分子式 |
C10H10ClNO2 |
分子量 |
211.64 g/mol |
IUPAC名 |
5-chloro-3-hydroxy-1,3-dimethylindol-2-one |
InChI |
InChI=1S/C10H10ClNO2/c1-10(14)7-5-6(11)3-4-8(7)12(2)9(10)13/h3-5,14H,1-2H3 |
InChIキー |
AODXSHWXYTUCFW-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C=CC(=C2)Cl)N(C1=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


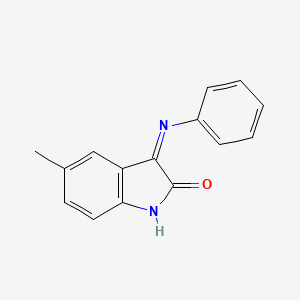

![[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile](/img/structure/B14594372.png)
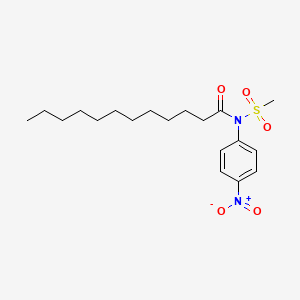
![N-{4-[4-Methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide](/img/structure/B14594383.png)
![3-Amino-6-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]pyrazine-2-carbonitrile](/img/structure/B14594391.png)
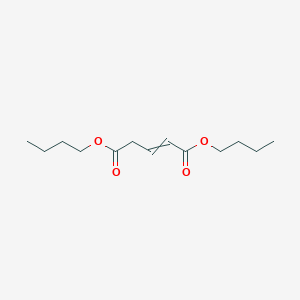
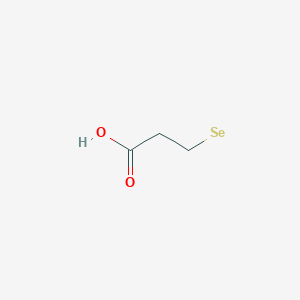
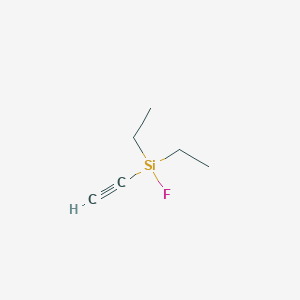
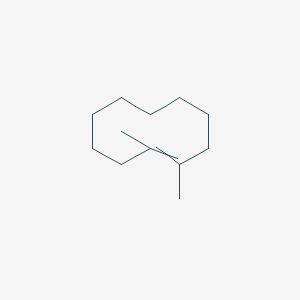
![N-Methyl-N-[(3-nitrophenyl)sulfanyl]methanamine](/img/structure/B14594427.png)
